(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
描述
This compound is a hybrid heterocyclic molecule combining pyrimidine, piperazine, isoxazole, and pyridine moieties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine and isoxazole rings may contribute to π-π stacking interactions with biological targets .
属性
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c1-12-24-16(19(20,21)22)10-17(25-12)27-5-7-28(8-6-27)18(29)14-9-15(30-26-14)13-3-2-4-23-11-13/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMPFUBCXPRRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s design shares features with bioactive molecules discussed in the evidence:
Pyrimidine Derivatives : Pyrimidine-based compounds are prevalent in kinase inhibitors and antiviral agents. The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group in the target compound may mimic ATP-binding pockets in kinases, similar to drugs like imatinib .
Isoxazole-Pyridine Hybrids: Isoxazole-pyridine hybrids are known for antimicrobial and anti-inflammatory activities. The 5-(pyridin-3-yl)isoxazol-3-yl group could enhance binding to bacterial efflux pumps or inflammatory mediators .
Piperazine-Linked Scaffolds : Piperazine improves solubility and bioavailability. Compounds like ciprofloxacin (a piperazine-containing antibiotic) highlight this moiety’s role in enhancing pharmacokinetics .
Bioactivity Comparison
Research Findings and Limitations
- Anticancer Potential: Evidence highlights ferroptosis-inducing agents (FINs) as promising anticancer therapeutics. The trifluoromethyl-pyrimidine group in the target compound may act similarly to FINs like erastin, which disrupt redox balance in cancer cells .
- Insecticidal Activity : Plant-derived compounds with pyridine and isoxazole motifs (e.g., C. gigantea extracts) show efficacy against insect pests by disrupting metabolic pathways . The target compound’s lipophilic groups may enhance cuticle penetration, but its specificity remains untested.
- Synthetic Challenges : The compound’s multi-heterocyclic structure complicates synthesis. emphasizes that plant-derived biomolecules often require complex biosynthesis pathways, which may limit scalable production of this synthetic analog .
Critical Analysis of Evidence Gaps
The provided evidence lacks direct studies on the target compound, necessitating extrapolation from structural analogs. Key limitations include:
Absence of Pharmacokinetic Data: No information on absorption, distribution, or toxicity.
Unverified Targets : While piperazine and pyrimidine groups suggest kinase or protease inhibition, specific molecular targets are unconfirmed.
准备方法
Retrosynthetic Analysis and Strategic Disconnections
The target molecule is dissected into two primary fragments:
- 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine
- 5-(Pyridin-3-yl)isoxazole-3-carboxylic acid
Coupling these fragments via an amide bond forms the final product. Each fragment requires specialized synthetic approaches, as detailed below.
Synthesis of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine
Pyrimidine Core Construction
The 2-methyl-6-(trifluoromethyl)pyrimidine scaffold is synthesized via condensation reactions between trifluoromethyl-containing β-diketones and guanidine derivatives. A representative protocol involves:
- Reacting 1,1,1-trifluoro-4-methylpentane-2,4-dione with guanidine hydrochloride in ethanol under reflux to yield 2-methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine.
- Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, enabling nucleophilic substitution with piperazine.
Key Reaction Conditions
Synthesis of 5-(Pyridin-3-yl)isoxazole-3-carboxylic Acid
Isoxazole Ring Formation
The isoxazole moiety is constructed via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For 5-(pyridin-3-yl)isoxazole-3-carboxylic acid:
- Generate 3-pyridinyl nitrile oxide from 3-cyanopyridine using hydroxylamine and chloramine-T.
- React with propiolic acid in toluene at 100°C for 8 hours, yielding the isoxazole-carboxylic acid (75% yield).
Optimization Note : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity, favoring the 5-pyridinyl isomer.
Carboxylic Acid Activation
Prior to coupling, the carboxylic acid is activated as an acyl chloride or active ester :
Coupling of Fragments: Amide Bond Formation
Amide Coupling Strategies
The final step involves coupling the piperazine-pyrimidine amine with the activated isoxazole-carboxylic acid. Two methods are prevalent:
Method A: Schotten-Baumann Conditions
Method B: EDC/HOBt-Mediated Coupling
Purification and Characterization
Chromatographic Purification
Challenges and Optimization
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group necessitates mild reaction conditions to prevent decomposition. Low-temperature Pd-catalyzed couplings (e.g., Suzuki-Miyaura) are preferred.
Regioselectivity in Isoxazole Formation
Use of ZnCl₂ as a catalyst ensures >90% regioselectivity for the 5-pyridinyl isomer.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Use a multi-step approach:
- Step 1 : Synthesize the pyrimidine-piperazine core via nucleophilic substitution of 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride with piperazine under reflux in anhydrous THF (70°C, 12 h) .
- Step 2 : Couple the isoxazole-pyridine fragment using a carbonyl linker (e.g., CDI-mediated coupling in DMF at 25°C for 6 h) .
- Optimization : Monitor intermediates via TLC and HPLC. Adjust solvent polarity (e.g., switch from THF to DCM) to improve yields if precipitation occurs.
- Data Validation : Confirm purity (>95%) via LC-MS and ¹H/¹³C-NMR. Compare melting points with analogous compounds (e.g., 180–185°C for pyrimidine-piperazine derivatives) .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- Spectroscopy : Use ¹H/¹³C-NMR to verify piperazine ring conformation (δ 3.2–3.8 ppm for CH₂ groups) and isoxazole C-H coupling (δ 6.5–6.8 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (e.g., m/z 450.12 calculated for C₂₁H₁₉F₃N₆O₂) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) .
Advanced Research Questions
Q. What experimental designs are suitable for assessing this compound’s bioactivity in target validation studies?
- In Vitro Assays :
- Dose-Response : Use a 96-well plate format with 5-log concentration ranges (1 nM–100 µM) and triplicate technical replicates .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only wells.
- Endpoint Analysis : Measure IC₅₀ via luminescence (ATP depletion) or fluorescence (caspase activation).
- In Vivo Models : Apply randomized block designs with split plots for dose/time variables (e.g., 4 replicates per group, n = 10 mice/cohort) .
Q. How can contradictory data from biological assays (e.g., IC₅₀ variability) be resolved?
- Troubleshooting Steps :
- Batch Consistency : Re-test compounds synthesized in different batches to rule out impurities (e.g., residual solvents affecting cell viability) .
- Assay Conditions : Standardize pH (6.5–7.4), serum content (e.g., 10% FBS vs. serum-free), and incubation time (24–72 h) .
- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and thermal shift assays (target engagement) .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Molecular Modeling :
- Docking : Use AutoDock Vina to map interactions between the pyrimidine ring and kinase ATP-binding pockets (e.g., PDB: 4XTL) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess piperazine flexibility and solvent accessibility of the trifluoromethyl group .
- QSAR : Build regression models with descriptors like logP, polar surface area, and H-bond acceptors to predict cytotoxicity .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze environmental fate data for this compound (e.g., biodegradation studies)?
- Experimental Setup :
- Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous buffer (pH 7) and monitor degradation via HPLC-MS/MS at 0, 24, 48 h .
- Biotic Degradation : Use OECD 301B guidelines with activated sludge (30 mg/L compound, 28-day incubation).
- Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar compounds (e.g., t₁/₂ = 14 days for pyrimidine derivatives) .
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